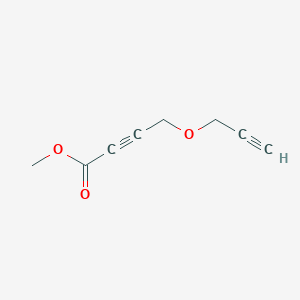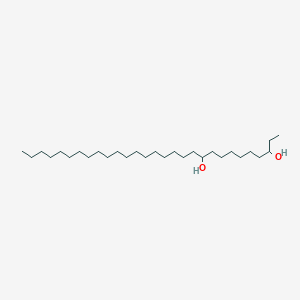
N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine: is an organic compound that features a phenylalanine backbone with a substituted nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine typically involves the nitration of a methoxy-substituted phenylalanine derivative. The process may include the following steps:
Protection and Deprotection: Protecting groups may be used to shield reactive sites during the nitration process, followed by deprotection to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenylalanine derivatives.
Substitution: Halogenated phenylalanine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-(5-Methoxy-2-nitrophenyl)glycine
- N-(5-Methoxy-2-nitrophenyl)alanine
- N-(5-Methoxy-2-nitrophenyl)valine
Uniqueness: N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine is unique due to the presence of the phenylalanine backbone, which imparts specific stereochemical properties and enhances its potential for biological activity. The combination of the methoxy and nitro groups further distinguishes it from other similar compounds by providing unique electronic and steric characteristics.
Propriétés
Numéro CAS |
479677-32-2 |
|---|---|
Formule moléculaire |
C16H16N2O5 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
(2S)-2-(5-methoxy-2-nitroanilino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N2O5/c1-23-12-7-8-15(18(21)22)13(10-12)17-14(16(19)20)9-11-5-3-2-4-6-11/h2-8,10,14,17H,9H2,1H3,(H,19,20)/t14-/m0/s1 |
Clé InChI |
VVAJLPSCTZZDHD-AWEZNQCLSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)[N+](=O)[O-])N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
COC1=CC(=C(C=C1)[N+](=O)[O-])NC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


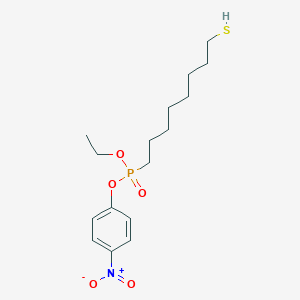
![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)
![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)
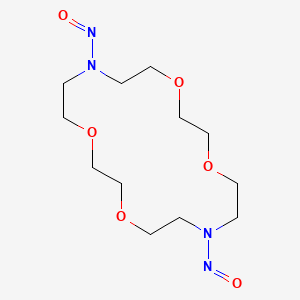


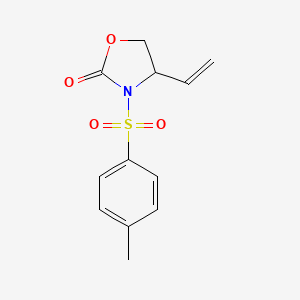
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
![7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B14252038.png)

![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
